molecular formula C21H28N2O4 B271953 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

カタログ番号 B271953
分子量: 372.5 g/mol
InChIキー: XICAXIOSXUOWSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in Germany and has since been the subject of numerous scientific studies.

作用機序

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 is a selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 increases the levels of cGMP in cells, which can lead to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

実験室実験の利点と制限

One advantage of using 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 in lab experiments is its selectivity for sGC, which can help to reduce off-target effects. However, one limitation is that it can be difficult to obtain, as it is not widely available from commercial suppliers.

将来の方向性

There are several potential future directions for research on 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, including:
1. Further studies on its potential therapeutic applications, particularly in cardiovascular disease, pulmonary hypertension, and cancer.
2. Development of new synthetic methods for 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 that are more efficient and scalable.
3. Studies on the pharmacokinetics and pharmacodynamics of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, including its bioavailability, metabolism, and excretion.
4. Development of new sGC inhibitors based on the structure of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770, with improved selectivity and potency.
In conclusion, 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a selective mechanism of action, inhibiting sGC and increasing cGMP levels in cells. It has been shown to have vasodilatory effects, anti-inflammatory effects, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 that could lead to new therapeutic applications and improved synthetic methods.

合成法

The synthesis of 2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 involves several steps, including the reaction of 2-methoxy-4-nitrophenol with tert-butylamine to form a nitro derivative. This is then reduced to the corresponding amine, which is reacted with 4-methylphenylacetic acid to form the final product.

科学的研究の応用

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide 60-2770 has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

特性

製品名

2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

分子式

C21H28N2O4

分子量

372.5 g/mol

IUPAC名

2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H28N2O4/c1-15-5-8-17(9-6-15)23-20(25)13-27-18-10-7-16(11-19(18)26-4)12-22-21(2,3)14-24/h5-11,22,24H,12-14H2,1-4H3,(H,23,25)

InChIキー

XICAXIOSXUOWSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC

正規SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。